molecular formula C12H11NO3S B2737141 2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 848316-22-3

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

Cat. No.: B2737141
CAS No.: 848316-22-3
M. Wt: 249.28
InChI Key: OLLYNXHSYOZLGB-UHFFFAOYSA-N
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Description

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C12H11NO3S It is a derivative of benzoic acid, featuring a thiazole ring substituted with a methyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-methanol with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,3-thiazole-4-carboxylic acid
  • 4-methoxybenzoic acid
  • 2-aminothiazole-4-carboxylic acid

Uniqueness

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is unique due to the combination of the thiazole ring and the benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from other similar compounds .

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-13-9(7-17-8)6-16-11-5-3-2-4-10(11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLYNXHSYOZLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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